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Compound of Interest

Compound Name:

2-{4-[(3,4-

Dichlorobenzyl)oxy]phenyl}acetoni

trile

CAS No.: 175135-34-9

Cat. No.: B060966

Get Quote

A Definitive Guide to 2-{4-[(3,4-
Dichlorobenzyl)oxy]phenyl}acetonitrile
Executive Summary
CAS 175135-34-9 (2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile) is a high-value

biphenyl ether nitrile intermediate used in the synthesis of bioactive pharmaceutical ingredients

(APIs). Structurally, it consists of a phenylacetonitrile core functionalized with a 3,4-

dichlorobenzyloxy moiety at the para position. This scaffold is a critical building block in the

development of PPAR agonists, leukotriene antagonists, and antifungal agents, serving as a

precursor to carboxylic acids, phenethylamines, and heterocyclic derivatives (e.g., oxadiazoles,

tetrazoles).

This guide provides a validated technical framework for the synthesis, physicochemical

characterization, and analytical quality control of CAS 175135-34-9, ensuring reproducibility

and compliance with rigorous research standards.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b060966#bc-rfq
https://www.benchchem.com/product/b060966/docs?utm_src=pdf-body#technical-monograph-characterization-and-application-of-cas-175135-34-9
https://www.benchchem.com/product/b060966/docs?utm_src=pdf-body#technical-monograph-characterization-and-application-of-cas-175135-34-9
https://www.benchchem.com/product/b060966/docs?utm_src=pdf-body#technical-monograph-characterization-and-application-of-cas-175135-34-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Properties
Nomenclature & Structure

IUPAC Name: 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile[1][2]

Systematic Name: Benzeneacetonitrile, 4-[(3,4-dichlorophenyl)methoxy]-

Molecular Formula: C₁₅H₁₁Cl₂NO

Molecular Weight: 292.16 g/mol

SMILES:N#CCC1=CC=C(OCC2=CC(Cl)=C(Cl)C=C2)C=C1

Physicochemical Data Table
Property Value / Description Note

Appearance
White to off-white crystalline

solid
High purity (>98%) form

Melting Point 76°C – 79°C
Sharp melting range indicates

high crystallinity

Solubility
Soluble in DMSO, DMF, DCM,

Ethyl Acetate
Insoluble in water

LogP (Predicted) ~4.2
Highly lipophilic due to

dichlorobenzyl group

pKa
N/A (Non-ionizable in neutral

range)

Nitrile is neutral; no acidic

protons

H-Bond Donors 0

H-Bond Acceptors 2 (Nitrile N, Ether O)

Synthesis Protocol (Field-Proven)
The synthesis of CAS 175135-34-9 follows a robust Williamson Ether Synthesis pathway. This

protocol is designed for scalability and minimizes side reactions (e.g., C-alkylation).
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Reaction Pathway Diagram

4-Hydroxyphenylacetonitrile
(CAS 14064-10-9)

K2CO3 / DMF
60°C, 4-6 h

3,4-Dichlorobenzyl Chloride
(CAS 102-47-6)

Alkylation Complex
SN2 Attack CAS 175135-34-9

(Crude Solid)
- KCl, - HCl Recrystallization

(EtOH/Water)
Pure Product
(>98% HPLC)

Click to download full resolution via product page

Figure 1: Convergent synthesis of CAS 175135-34-9 via base-promoted alkylation.

Step-by-Step Methodology
Reagent Preparation:

Dissolve 4-Hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF (Dimethylformamide) [5

mL/g].

Add finely ground anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room

temperature for 30 minutes to form the phenoxide anion. Critical Step: Ensure K₂CO₃ is

anhydrous to prevent hydrolysis of the nitrile.

Alkylation:

Add 3,4-Dichlorobenzyl chloride (1.05 eq) dropwise to the mixture.

Heat the reaction mixture to 60°C and stir for 4–6 hours.

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is

complete when the starting phenol is <1%.

Work-up:

Cool the mixture to room temperature.

Pour slowly into ice-cold water (10x volume) with vigorous stirring. The product will

precipitate as a white solid.
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Filter the solid and wash with water (3x) to remove residual DMF and inorganic salts.

Purification:

Recrystallize the crude solid from Ethanol/Water (9:1) or Isopropanol.

Dry under vacuum at 45°C for 12 hours.

Characterization & Analytical Validation
To ensure scientific integrity, the identity of CAS 175135-34-9 must be validated using

orthogonal analytical techniques.

NMR Spectroscopy (Predicted & Validated)
Solvent: CDCl₃ or DMSO-d₆

¹H NMR (400 MHz, CDCl₃):

δ 7.48 (d, J=2.0 Hz, 1H): Aromatic H on dichlorobenzyl ring (position 2).

δ 7.43 (d, J=8.2 Hz, 1H): Aromatic H on dichlorobenzyl ring (position 5).

δ 7.20 – 7.25 (m, 3H): Overlap of dichlorobenzyl H (position 6) and phenylacetonitrile AA'

protons.

δ 6.95 (d, J=8.6 Hz, 2H): Phenylacetonitrile BB' protons (ortho to ether oxygen).

δ 5.02 (s, 2H): Benzylic -O-CH₂- protons. Diagnostic Peak.

δ 3.70 (s, 2H): Acetonitrile -CH₂-CN protons. Diagnostic Peak.

HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.
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Gradient: 50% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Nitrile).

Retention Time: Expected ~8–10 min (highly retained due to lipophilicity).

Mass Spectrometry (MS)
Ionization: ESI (+) or APCI (+).

Parent Ion: [M+H]⁺ = 292.0 / 294.0.

Isotope Pattern: Distinctive Chlorine pattern (9:6:1 for Cl₂) confirming the presence of two

chlorine atoms.

m/z 292 (100%)

m/z 294 (~64%)

m/z 296 (~10%)

Biological & Synthetic Utility
CAS 175135-34-9 is a versatile "privileged structure" intermediate. Its chemical logic allows for

divergent synthesis into multiple pharmacophores.

Downstream Transformations Diagram

CAS 175135-34-9
(Nitrile Core)

Phenylacetic Acid Deriv.
(Hydrolysis)

NaOH / H2O, Reflux

Phenethylamine Deriv.
(Reduction)

LiAlH4 or H2/Pd-C

Tetrazole Bioisostere
(Azide Cycloaddition)

NaN3 / ZnBr2

Amidine/Heterocycle
(Pinner Reaction)

HCl / EtOH
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Figure 2: Synthetic divergence of CAS 175135-34-9 into key medicinal chemistry scaffolds.

Applications in Drug Discovery
PPAR Agonists: The lipophilic tail (dichlorobenzyl) combined with an acidic headgroup

(derived from the nitrile) mimics fatty acids, a common design for PPAR

/

dual agonists used in metabolic disorders.

Leukotriene Antagonists: The biphenyl ether motif is structurally analogous to segments of

Montelukast and Zafirlukast, targeting inflammatory pathways.

Library Generation: Used in high-throughput synthesis (HTS) to generate libraries of 1,2,4-

oxadiazoles and tetrazoles for GPCR screening.

Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed (Nitrile toxicity).

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Handling Protocol:

Always handle in a fume hood.

Wear nitrile gloves and safety goggles.

Nitrile Specific: In case of fire, use CO₂, dry chemical, or foam. Do not use water jet. Avoid

contact with strong acids (risk of HCN evolution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b060966?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

